N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide
Description
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide is a complex organic compound featuring a thiazinane ring, a pyrrole ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-12(2)19-13(3)11-15(14(19)4)16(20)17-5-6-18-7-9-23(21,22)10-8-18/h11-12H,5-10H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHZSWWFPUPKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)NCCN2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide involves multiple steps. One common method includes the reaction of 1-bromo-3-chloropropane with a thiazinane derivative in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction yields a cyclic sulfamoyl acetamide ester, which is then hydrolyzed using methanolic potassium hydroxide (KOH) to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-: A related compound with similar structural features.
1,2,4-Benzothiadiazine-1,1-dioxide: Another compound with a thiazinane ring, known for its biological activity.
Uniqueness
N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide is unique due to its combination of a thiazinane ring and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
